molecular formula C17H17FO3S B2877170 4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde CAS No. 1266376-34-4

4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde

Cat. No.: B2877170
CAS No.: 1266376-34-4
M. Wt: 320.38
InChI Key: FEMGFGANAIPGOF-UHFFFAOYSA-N
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Description

4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde is an organic compound with the molecular formula C₁₇H₁₇FO₃S It is characterized by the presence of a fluorobenzyl group, a sulfanyl linkage, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde typically involves the following steps:

    Formation of the Fluorobenzyl Sulfanyl Intermediate: This step involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorobenzyl sulfide.

    Ethoxylation: The intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethoxy group.

    Aldehyde Formation: Finally, the ethoxylated intermediate is subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl₃) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzoic acid.

    Reduction: 4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzylamine.

Scientific Research Applications

4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(3-Chlorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde: Similar structure but with a methyl group instead of fluorine.

    4-{2-[(3-Bromobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs

Properties

IUPAC Name

4-[2-[(3-fluorophenyl)methylsulfanyl]ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO3S/c1-20-17-10-13(11-19)5-6-16(17)21-7-8-22-12-14-3-2-4-15(18)9-14/h2-6,9-11H,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMGFGANAIPGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCSCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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